molecular formula C13H14FN3O2S2 B7077217 2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide

2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide

Cat. No.: B7077217
M. Wt: 327.4 g/mol
InChI Key: RDYUQWQQDYYJKP-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide typically involves the construction of the pyrrolidine ring followed by the introduction of the thiazole and sulfonamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from N-substituted piperidines through a series of reactions including ring contraction and functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological properties.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiazole-containing molecules. Examples include:

  • Pyrrolidin-2-one
  • 3-Iodopyrroles
  • Fluorophenyl-substituted sulfonamides

Uniqueness

What sets 2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S2/c14-10-5-3-9(4-6-10)11-2-1-7-17(11)13-16-8-12(20-13)21(15,18)19/h3-6,8,11H,1-2,7H2,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYUQWQQDYYJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(S2)S(=O)(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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